

An In-Depth Technical Guide to BODIPY FL-X: Structure, Properties, and Applications

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Compound of Interest

Compound Name: BODIPY FL-X

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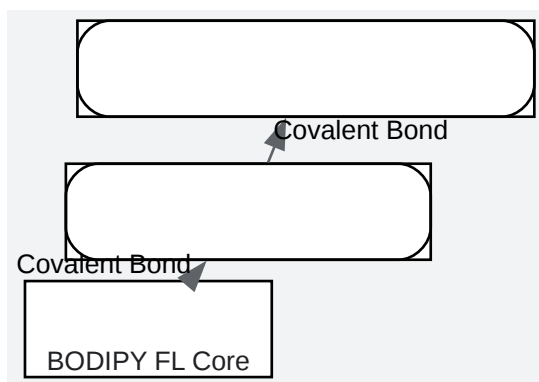
This guide provides a comprehensive overview of the fluorescent dye **BODIPY FL-X**, detailing its chemical structure, photophysical properties, and common applications in biological research. The information is presented to be a valuable resource for scientists utilizing this versatile fluorophore in their experimental designs.

Core Properties and Chemical Structure

BODIPY FL-X is a bright, green-fluorescent dye belonging to the borondipyrromethene (BODIPY) family. These dyes are known for their exceptional photophysical characteristics, including high fluorescence quantum yields and sharp emission peaks. The "FL" designation indicates its fluorescein-like spectral properties, while the "X" refers to a seven-atom aminohexanoyl spacer that separates the fluorophore core from its reactive group. This spacer minimizes potential interactions between the dye and the biomolecule to which it is conjugated. [\[1\]](#)

The most common reactive form of **BODIPY FL-X** is the N-hydroxysuccinimidyl (NHS) ester, also known as a succinimidyl ester (SE). This form is highly reactive towards primary amines, making it ideal for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. [\[2\]](#)[\[3\]](#)

Chemical Structure of **BODIPY FL-X**, Succinimidyl Ester:



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Caption: General structure of **BODIPY FL-X**, SE.

Quantitative Data Summary

The key photophysical and chemical properties of **BODIPY FL-X** are summarized in the table below for easy reference and comparison.

Property	Value	References
Excitation Wavelength (λ_{ex})	504 nm	[2][3]
Emission Wavelength (λ_{em})	510 nm	[2][3]
Molar Extinction Coefficient (ϵ)	85,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Fluorescence Quantum Yield (Φ)	High (approaching 1.0 in some solvents)	[1][4][5]
Molecular Weight (Succinimidyl Ester)	502.32 g/mol	[3]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[3]
Reactivity	Primary amines	[3]
Solubility	DMSO, DMF	[3]

Experimental Protocols

BODIPY FL-X, SE is a versatile tool for fluorescently labeling a wide range of biomolecules. Below are detailed methodologies for common experimental procedures.

Protein Labeling with **BODIPY FL-X, SE**

This protocol outlines the steps for conjugating **BODIPY FL-X, SE** to a purified protein, such as an antibody.

Materials:

- **BODIPY FL-X, SE**
- Anhydrous dimethylsulfoxide (DMSO)
- Purified protein (e.g., IgG antibody) at 1-2 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-7.5)
- 1 M Sodium bicarbonate, pH 8.3
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Dialysis tubing (10k MWCO)
- Amine-free buffer for purification (e.g., PBS)

Procedure:

- Prepare the Dye Stock Solution: Dissolve **BODIPY FL-X, SE** in anhydrous DMSO to a final concentration of 10 mg/mL.
- Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against PBS overnight at 4°C. Adjust the protein concentration to 1-2 mg/mL.
- Reaction Setup:
 - Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

- Add the **BODIPY FL-X**, SE stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. The optimal ratio may need to be determined empirically.
- Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Size-Exclusion Chromatography: Load the reaction mixture onto a pre-equilibrated size-exclusion column. Elute with PBS. The first colored fraction to elute will be the labeled protein. The second colored fraction will be the unconjugated dye.
 - Dialysis: Alternatively, transfer the reaction mixture to dialysis tubing and dialyze against PBS at 4°C with several buffer changes over 24-48 hours to remove unreacted dye.
- Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 504 nm (for **BODIPY FL-X**).
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a **BODIPY FL-X**-conjugated secondary antibody for the detection of a primary antibody in fixed and permeabilized cultured cells.

Materials:

- Cultured cells grown on coverslips or in imaging-grade plates
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)

- Primary antibody (specific to the target of interest)
- **BODIPY FL-X**-conjugated secondary antibody (specific to the host species of the primary antibody)
- Antifade mounting medium
- Fluorescence microscope

Procedure:

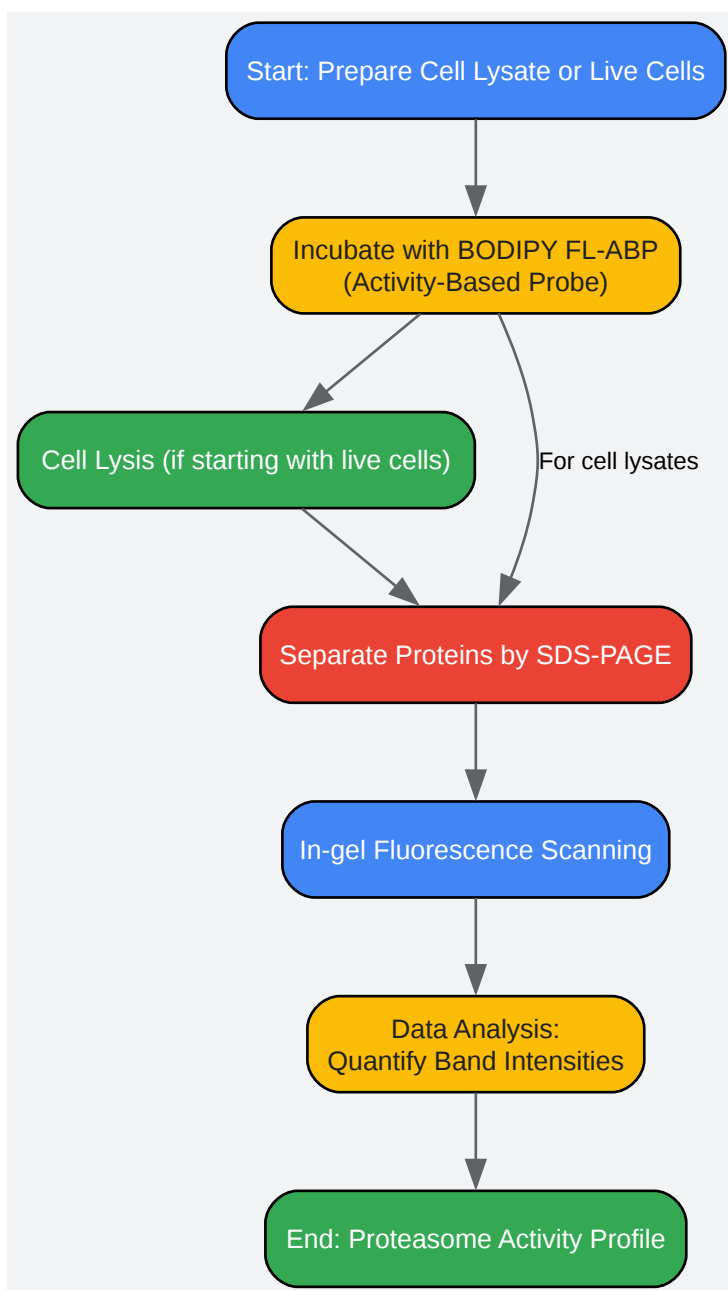
- Cell Preparation:
 - Wash the cells three times with PBS.
 - Fix the cells with fixation buffer for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in blocking buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.

- Secondary Antibody Incubation:
 - Dilute the **BODIPY FL-X**-conjugated secondary antibody in blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS, protected from light.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using antifade mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filter sets for **BODIPY FL-X** (excitation ~490-505 nm, emission ~510-530 nm).

Visualization of Experimental Workflows

Proteasome Activity Profiling using a BODIPY FL-based Activity Probe

BODIPY FL can be incorporated into activity-based probes (ABPs) to visualize and quantify the activity of specific enzymes within a complex biological sample. One such application is the profiling of proteasome activity. The following diagram illustrates a typical workflow for this experiment.



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Caption: Workflow for proteasome activity profiling.

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